

(R)-VX-11e Ki, IC50, and EC50 values

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Compound of Interest

Compound Name: (R)-VX-11e

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An In-depth Technical Guide to **(R)-VX-11e**: Ki, IC50, and Biological Activity

Introduction

(R)-VX-11e, also known as VX-11e or VTX-11e, is a potent, selective, and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2] This document provides a comprehensive overview of the biochemical and cellular activity of **(R)-VX-11e**, detailing its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), the experimental protocols used for their determination, and the signaling context of its mechanism of action.

Data Presentation: Inhibitory Activity of (R)-VX-11e

The inhibitory potency of **(R)-VX-11e** has been characterized through various biochemical and cell-based assays. The data are summarized in the tables below.

Table 1: Biochemical Inhibition Constants (Ki)

Target	Ki Value (nM)	Assay Conditions
ERK2	< 2	Active site-targeting assay, [ATP] = 65 μ M.[4]
GSK-3	395	[4]
Aurora A	540	[4]
CDK2	852	[4]

(R)-VX-11e demonstrates high selectivity for ERK2, with Ki values for other kinases like GSK-3, Aurora A, and Cdk2 being significantly higher.[4] It exhibits over 200-fold selectivity against a broad panel of other kinases.[1][5]

Table 2: Half-Maximal Inhibitory Concentration (IC50)

Assay Type	Target / Cell Line	IC50 Value (nM)
Biochemical	ERK1	17
Biochemical	ERK2	15
Cell-Based	HT29 (Colon Carcinoma)	48

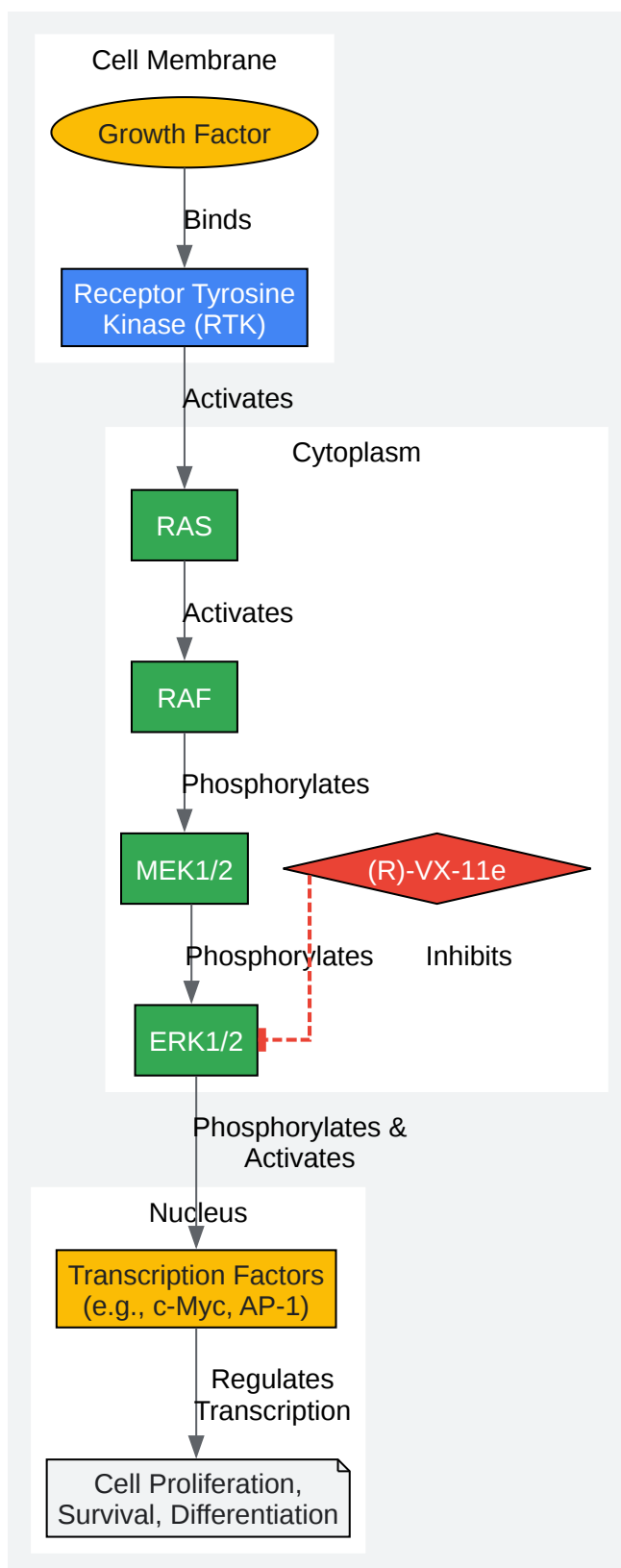
The IC50 values highlight the potent inhibition of both ERK1 and ERK2 in biochemical assays and demonstrate effective inhibition of proliferation in a cancer cell line.[1][4][6]

EC50 Values

Information regarding the half-maximal effective concentration (EC50) for **(R)-VX-11e** is not readily available in the cited literature. The EC50 is a measure of the concentration of a drug that gives a half-maximal response, and while related to the IC50, it is a distinct value.

Signaling Pathway and Mechanism of Action

(R)-VX-11e functions by inhibiting the kinase activity of ERK1 and ERK2 within the Ras/Raf/MEK/ERK signaling cascade. This pathway is a central mediator of signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell fate.



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Caption: MAPK/ERK signaling cascade and the inhibitory action of **(R)-VX-11e**.

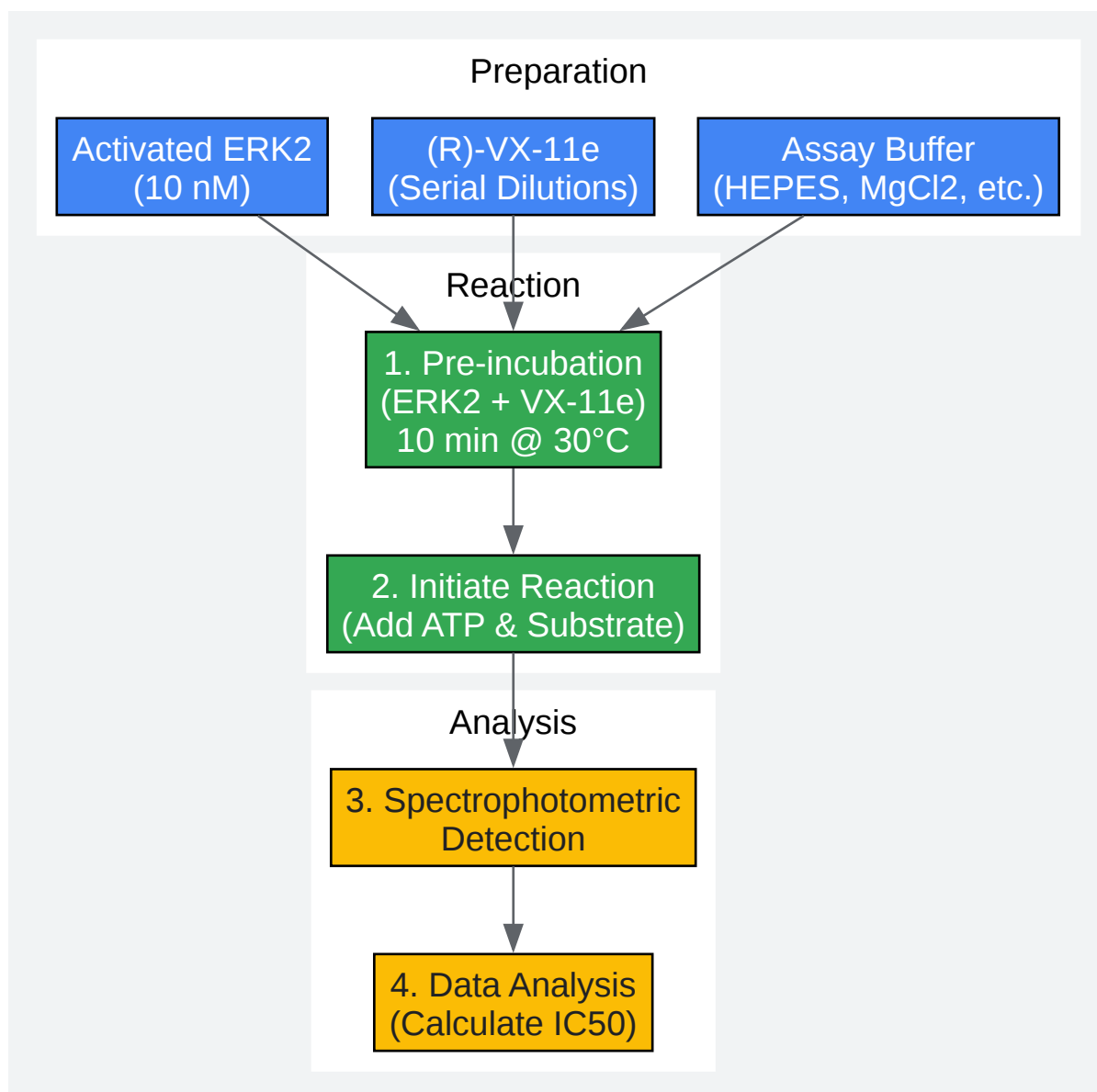
Experimental Protocols

The determination of the inhibitory values for **(R)-VX-11e** relies on standardized biochemical and cellular assays.

In Vitro ERK2 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibition of purified ERK2 enzyme by **(R)-VX-11e**.

- Method: A spectrophotometric coupled-enzyme assay is utilized.[\[1\]](#)[\[7\]](#)
- Procedure:
 - A fixed concentration of activated ERK2 enzyme (e.g., 10 nM) is prepared in a reaction buffer.[\[7\]](#)
 - The enzyme is incubated with various concentrations of **(R)-VX-11e** (typically dissolved in DMSO) for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[\[7\]](#)
 - The kinase reaction is initiated by adding ATP and a specific substrate.
 - The assay buffer contains components to couple the kinase reaction to a change in absorbance, such as: 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 μM NADH, and 150 μg/mL pyruvate kinase.[\[7\]](#)
 - Enzyme activity is measured by monitoring the change in NADH absorbance over time using a spectrophotometer.
 - The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for a typical in vitro ERK2 spectrophotometric inhibition assay.

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of **(R)-VX-11e** on the growth of cancer cells, providing a measure of its potency in a more biologically relevant context.

- Cell Line: Human colon carcinoma HT29 cells are commonly used.[\[1\]](#)[\[4\]](#)
- Procedure:

- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of **(R)-VX-11e** or a vehicle control (e.g., DMSO).
- Cells are incubated for a defined period (e.g., 72 hours).
- Cell proliferation or viability is assessed using a suitable method, such as the Muse™ Ki67 Proliferation Kit or other colorimetric/fluorometric assays (e.g., MTT, CellTiter-Glo®).[8]
- The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Cellular ERK Activity Assay

This assay measures the inhibition of ERK phosphorylation in a cellular context.

- Method: The Muse® MAPK Activation Dual Detection Kit can be used.[3]
- Procedure:
 - Leukemia cell lines (e.g., MOLM-14, REH, MOLT-4) are treated with **(R)-VX-11e** for a specific duration (e.g., 24 hours).[3][8]
 - Cells are harvested, washed, and then fixed and permeabilized.[3]
 - The cells are incubated with a cocktail of two antibodies: a phospho-specific anti-phospho-ERK1/2 antibody and an anti-ERK1/2 antibody that detects total ERK levels.[3]
 - The levels of phosphorylated and total ERK are quantified using a flow cytometer like the Muse® Cell Analyzer.[3]
 - This allows for the determination of the percentage of cells in which ERK activation is inhibited.[3]

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